1-(4-Methoxyphenyl)piperidine-2,6-dione
Overview
Description
Synthesis Analysis
Several synthetic methods exist for piperidine-2,6-diones. For instance, a multicomponent reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by TMSI has been reported. This method provides access to substituted piperidines in moderate to good yields .
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)piperidine-2,6-dione consists of a piperidine ring with a 4-methoxyphenyl substituent. The presence of the methoxy group at the para position of the phenyl ring contributes to its unique properties .
Scientific Research Applications
Synthesis of Amino Acids
1-(4-Methoxyphenyl)piperidine-2,6-dione is utilized in the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) via a Lossen-type reaction. This process results in excellent yields and purities, offering a streamlined approach for producing these important amino acids (Cal et al., 2012).
Crystal Structure Analysis
The compound has been used in crystallographic studies to understand its structural properties. For instance, 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione, a related compound, has been examined for its molecular conformation and intermolecular interactions (Das et al., 2009).
Ligand Development for Receptors
It serves as a base structure in the development of ligands for human receptors. Derivatives of this compound have been synthesized with fluorescent moieties for studying 5-HT(1A) receptors, demonstrating high receptor affinity and notable fluorescence properties (Lacivita et al., 2009).
Aromatase Inhibition
Derivatives of this compound have shown potential in inhibiting aromatase, an enzyme crucial in the synthesis of estrogens. This property is significant in the context of treating estrogen-dependent diseases, such as breast cancer (Hartmann et al., 1992).
Antioxidant and Antimicrobial Properties
Novel derivatives of this compound have been synthesized and exhibited notable antioxidant and antimicrobial activities, suggesting their potential application in medical and pharmaceutical fields (Harini et al., 2014).
Spectral Analysis and Nonlinear Optical Properties
The compound and its derivatives have been studied for their spectral properties using techniques like FT-IR and NMR. These studies help in understanding the electronic absorption spectral characteristics and nonlinear optical properties, contributing to material science and photophysics (Halim & Ibrahim, 2021).
Future Directions
Properties
IUPAC Name |
1-(4-methoxyphenyl)piperidine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-7-5-9(6-8-10)13-11(14)3-2-4-12(13)15/h5-8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOUXULQQKQIDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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